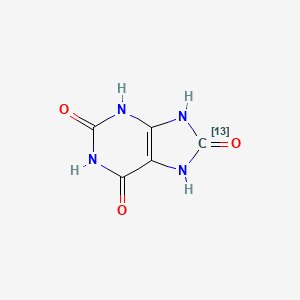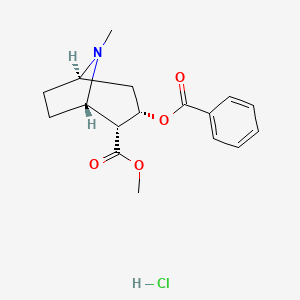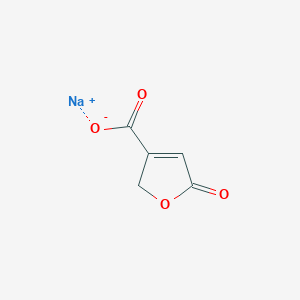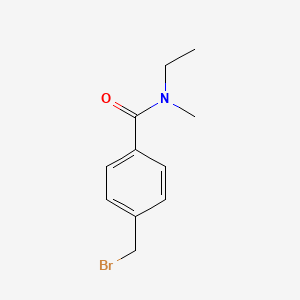
4-(Bromomethyl)-N-ethyl-N-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-N-ethyl-N-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with N-ethyl and N-methyl substituents on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-ethyl-N-methyl-benzamide typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a radical initiator, such as benzoyl peroxide, under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves mixing the precursor compound with N-bromosuccinimide and a solvent, such as acetone or dichloromethane, in a continuous flow system .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-ethyl-N-methyl-benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding methyl derivative
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and secondary amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative
Scientific Research Applications
4-(Bromomethyl)-N-ethyl-N-methyl-benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-ethyl-N-methyl-benzamide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups or modify existing ones .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide.
4-Bromomethyl-2-cyanobiphenyl: Contains a cyanobiphenyl moiety, making it more complex.
4-Bromomethyl-6,7-dimethoxycoumarin: A coumarin derivative with additional methoxy groups
Uniqueness
The presence of both N-ethyl and N-methyl groups on the amide nitrogen provides steric and electronic effects that influence its chemical behavior .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(bromomethyl)-N-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(2)11(14)10-6-4-9(8-12)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
LSXFYJQOZSKJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


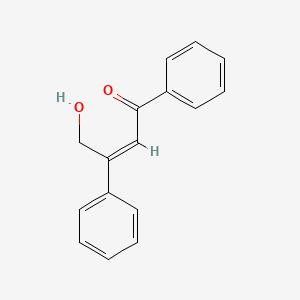

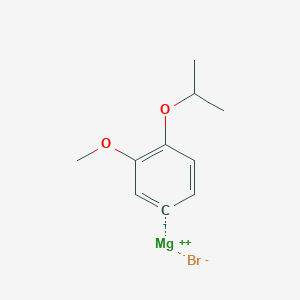
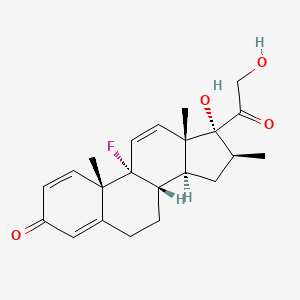
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)

![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
